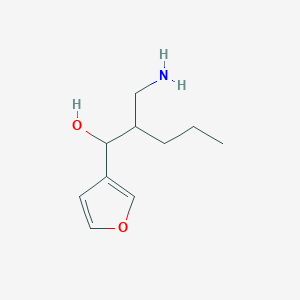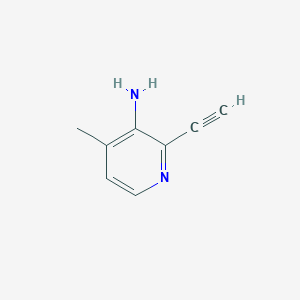
2-Ethynyl-4-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a methyl group at the fourth position on the pyridine ring, along with an amine group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis processes. These processes are designed to produce the compound in large quantities, ensuring high purity and consistency. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Ethynyl-4-methylpyridin-3-amine has several scientific research applications:
Medicine: Research into the compound’s medicinal properties includes studies on its potential as a therapeutic agent for various conditions.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of the compound have been studied for their ability to inhibit clot formation in human blood by targeting thrombolytic pathways . The exact molecular targets and pathways may vary depending on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-bromo-5-methylpyridine: This compound is similar in structure but contains a bromine atom instead of an ethynyl group.
3-Fluoro-5-methylpyridin-4-amine: Another similar compound, which has a fluorine atom and is studied for its potential as a potassium channel blocker.
Uniqueness
2-Ethynyl-4-methylpyridin-3-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies that require the ethynyl functionality.
Propiedades
Fórmula molecular |
C8H8N2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-ethynyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-8(9)6(2)4-5-10-7/h1,4-5H,9H2,2H3 |
Clave InChI |
PFKKYPHXPRUWGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



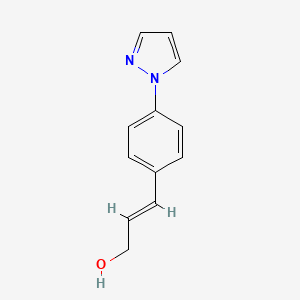


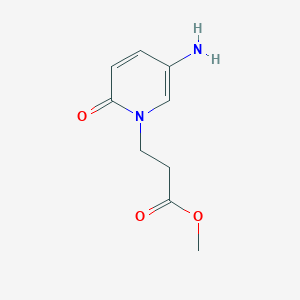
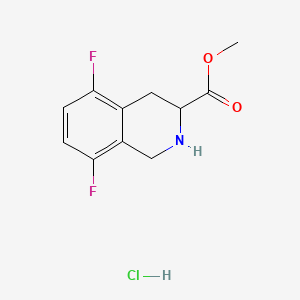
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
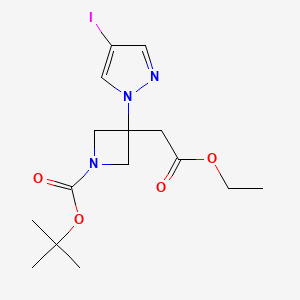
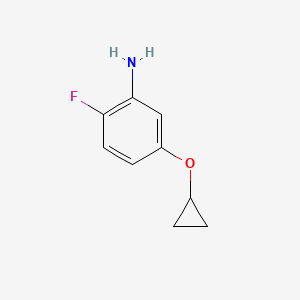
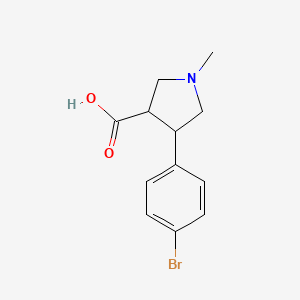
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)

